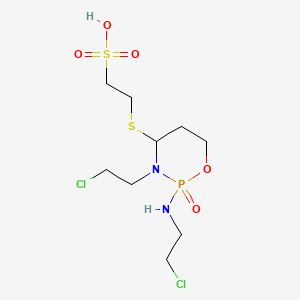
Ifosfamide-4-(2-thioethylsulphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ifosfamide-4-(2-thioethylsulphonic acid) is a chemical compound known for its applications in the field of medicine, particularly in chemotherapy. It is a derivative of ifosfamide, which is an alkylating agent used to treat various types of cancer, including testicular cancer, soft tissue sarcoma, and others .
Preparation Methods
The synthesis of Ifosfamide-4-(2-thioethylsulphonic acid) involves several steps. The primary synthetic route includes the reaction of ifosfamide with ethanesulfonic acid. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Chemical Reactions Analysis
Ifosfamide-4-(2-thioethylsulphonic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ifosfamide-4-(2-thioethylsulphonic acid) has several scientific research applications:
Chemistry: It is used in the study of alkylating agents and their mechanisms.
Biology: It is used to understand the effects of alkylating agents on biological systems.
Medicine: It is used in chemotherapy to treat various types of cancer.
Industry: It is used in the production of other chemical compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ifosfamide-4-(2-thioethylsulphonic acid) involves its conversion into active metabolites in the liver. These metabolites then interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Ifosfamide-4-(2-thioethylsulphonic acid) is similar to other alkylating agents such as cyclophosphamide and melphalan. it is unique in its specific structure and the types of cancer it is used to treat. Similar compounds include:
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.
Ifosfamide-4-(2-thioethylsulphonic acid) stands out due to its specific applications and the unique pathways it targets in cancer treatment.
Properties
CAS No. |
84210-88-8 |
|---|---|
Molecular Formula |
C9H19Cl2N2O5PS2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[[3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-12-19(14)13(5-3-11)9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) |
InChI Key |
JGXCLYBJCVCFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(N(C1SCCS(=O)(=O)O)CCCl)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















